N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-16-9-5-6-12-19(16)24-20-18-15-23-28(17-10-3-2-4-11-17)21(18)26-22(25-20)27-13-7-8-14-27/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIADEXRSYKNLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 2-chloropyrimidine under basic conditions.
Substitution reactions: The phenyl and pyrrolidinyl groups are introduced via nucleophilic substitution reactions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine core and substituted amine group facilitate nucleophilic substitution. For example, the 4-amino group can act as a nucleophile in reactions with electrophiles such as acyl chlorides or alkyl halides.
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Acylation | Dry DMF, 0–5°C, 2–4 h | Acetyl chloride | N-(2-Methylphenyl)-4-acetamido derivative | 75–85% | |
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | Methyl iodide | N-(2-Methylphenyl)-4-(methylamino) derivative | 60–70% |
In analogs like N-(4-chlorophenyl) derivatives, hydrazinolysis of the 4-chloro intermediate (e.g., using hydrazine hydrate) yields hydrazide derivatives . Similar reactivity is expected for the 2-methylphenyl variant.
Electrophilic Aromatic Substitution
The 2-methylphenyl group undergoes electrophilic substitution, with the methyl group acting as an ortho/para-directing substituent.
The electron-donating methyl group enhances reactivity at the para position relative to the amine.
Oxidation Reactions
Oxidation targets the pyrrolidine ring and amine groups:
Oxidation of the pyrrolidine ring is critical for modulating bioavailability in medicinal applications .
Cross-Coupling Reactions
The pyrazolo-pyrimidine core supports palladium-catalyzed cross-coupling. Structural analogs undergo Suzuki and Buchwald-Hartwig reactions:
These reactions enable diversification of the pyrrolidin-1-yl or phenyl groups .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the pyrazolo-pyrimidine core undergoes ring-opening:
Functionalization of the Pyrrolidine Ring
The pyrrolidin-1-yl group participates in alkylation and acylation:
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| N-Alkylation | NaH, THF, 0°C, 2 h | Ethyl bromoacetate | N-Carboxyethyl-pyrrolidine derivative | 65–75% | |
| Acylation | Pyridine, RT, 4 h | Benzoyl chloride | N-Benzoyl-pyrrolidine derivative | 70–80% |
Key Mechanistic Insights
-
Nucleophilic substitution at the 4-amino group proceeds via an SN² mechanism in polar aprotic solvents.
-
Electrophilic substitution on the 2-methylphenyl group is regioselective due to steric and electronic effects .
-
Oxidation of pyrrolidine follows a radical pathway mediated by peroxides.
Comparative Reactivity of Structural Analogs
| Compound | Reactivity Trend | Source |
|---|---|---|
| N-(4-Chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Higher electrophilic substitution due to electron-withdrawing Cl | |
| N-(4-Methoxyphenyl) analog | Enhanced nucleophilicity at 4-amino group due to electron-donating OMe | |
| N-(3-Fluorophenyl) analog | Directed ortho-metalation in cross-coupling reactions |
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities that make it a candidate for further research:
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess anticancer properties. Studies have shown that modifications to this scaffold can enhance its efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including glycogen synthase kinase 3 (GSK-3), which is implicated in numerous cellular processes such as cell proliferation and survival. Inhibitors of GSK-3 are of interest for their potential in treating conditions like cancer and neurodegenerative diseases .
Synthesis and Structural Modifications
The synthesis of N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps that allow for structural modifications to enhance biological activity:
- Synthetic Pathways : Various synthetic routes have been developed to create pyrazolo[3,4-d]pyrimidine derivatives. These methods often involve the reaction of 3-amino-pyrazoles with different electrophilic agents to construct the pyrimidine core .
- Functionalization : Post-synthetic modifications can introduce various substituents that may improve the compound's solubility, bioavailability, and selectivity for specific biological targets. For instance, altering the side chains or introducing additional heterocycles can significantly impact the pharmacological profile of the compound .
Case Studies and Research Findings
Several studies have documented the applications of pyrazolo[3,4-d]pyrimidine derivatives, including:
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally analogous pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility :
- The pyrrolidin-1-yl group in the target compound likely improves aqueous solubility compared to methylthio (2a) or aryl groups (2z) .
- Morpholine-containing derivatives (e.g., ) exhibit superior solubility but face challenges in blood-brain barrier penetration .
Biological Activity :
- Chlorine substituents (e.g., 2a, S29) correlate with enhanced target binding but may increase toxicity .
- Bulky 6-position groups (e.g., 2z) reduce bioavailability, whereas smaller cyclic amines (pyrrolidine) balance permeability and potency .
Synthetic Feasibility :
- Yields vary significantly: 30% for 2z vs. 69% for 2a, highlighting the synthetic complexity of introducing certain substituents .
- Pyrrolidine-containing compounds (e.g., Intermediate 79) require optimized conditions due to moderate yields (29%) .
Research Findings and Implications
- Kinase Inhibition: The target compound’s pyrrolidine and 2-methylphenyl groups may confer dual adenosine A2A/A1 receptor antagonism, similar to compounds in .
- Anticancer Potential: Structural analogs like S29 demonstrate that pyrazolo[3,4-d]pyrimidines can achieve nanomolar potency with selective toxicity .
- Antibacterial Activity : Derivatives with methylsulfonyl or butoxy groups () show moderate activity against S. aureus but highlight the need for substituent-specific optimization .
Biological Activity
N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H22N6
- Molecular Weight : 350.43 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to interact with ATP-binding sites of various kinases, leading to inhibition of their activity. This interaction mimics the action of ATP, which is crucial for kinase activation.
Biological Activities
-
Anticancer Activity :
- The compound has shown promise as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). In vitro studies indicate that it possesses an IC50 value range between 0.3 µM and 24 µM against these targets, suggesting significant potency in inhibiting tumor growth and inducing apoptosis in cancer cell lines such as MCF-7 .
- Molecular docking studies have revealed that the compound binds effectively within the ATP-binding pocket of target kinases, which may lead to a reduction in cell migration and disruption of cell cycle progression .
- Selectivity and Potency :
- Additional Pharmacological Effects :
Case Study 1: Antitumor Efficacy
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Inhibition of Tumor Growth : A significant reduction in cell viability was observed.
- Induction of Apoptosis : Flow cytometry analysis indicated increased apoptotic cell populations post-treatment.
Case Study 2: Kinase Inhibition Profile
A comparative analysis of this compound with other known kinase inhibitors revealed:
| Compound Name | Target Kinase | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | EGFR | 0.3 | Potent dual inhibitor |
| Dinaciclib | CDK2 | ~0.5 | Established anticancer agent |
| ibrutinib | BTK | 0.01 | Highly selective |
Q & A
Basic: What synthetic routes are commonly employed for the preparation of N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what are the critical reaction parameters?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1 : React 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine to selectively substitute the 4-chloro group .
- Step 2 : Introduce the pyrrolidin-1-yl moiety via Suzuki coupling or alkylation, using palladium catalysts and optimized solvent systems (e.g., DMF or acetonitrile) .
- Critical Parameters : Temperature control (e.g., reflux at 80–100°C), anhydrous conditions, and stoichiometric ratios of amines to halide intermediates to minimize side reactions .
Basic: How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.2 ppm) and pyrazole/pyrimidine carbons (δ 150–160 ppm) to confirm substitution patterns .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings and hydrogen-bonding interactions (e.g., N–H⋯N) to validate 3D conformation .
- HRMS/IR : Verify molecular ion peaks (e.g., [M+H]+) and functional groups (e.g., C–N stretches at ~1580 cm⁻¹) .
Advanced: How can researchers optimize the nucleophilic substitution step to mitigate low yields or undesired byproducts?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like LiH improve reaction efficiency .
- Catalyst Tuning : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling require strict oxygen-free conditions to prevent deactivation .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-alkylated species) and adjust stoichiometry or reaction time accordingly .
Advanced: What in vitro assays are suitable for evaluating its kinase inhibitory activity, and how are conflicting IC50 values resolved?
Methodological Answer:
- Assay Design : Use fluorescence-based ADP-Glo™ kinase assays with recombinant enzymes (e.g., TgCDPK1) under ATP-competitive conditions .
- Data Contradictions : Replicate assays in triplicate with controls (e.g., staurosporine as a reference inhibitor). Apply statistical tools (e.g., ANOVA) to assess variability between batches .
- Cellular Validation : Confirm target engagement using Western blotting for phosphorylated substrates in cell lines .
Advanced: How can computational modeling predict the compound’s binding mode to therapeutic targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with hinge regions (e.g., Glu94 in TgCDPK1) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, monitoring RMSD values (<2 Å for reliable poses) .
- SAR Analysis : Compare docking scores of analogs with varying substituents (e.g., pyrrolidin-1-yl vs. morpholine) to guide optimization .
Advanced: How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Meta-Analysis : Compile IC50 values from multiple sources and normalize data using standardized protocols (e.g., fixed ATP concentrations) .
- Structural Audits : Verify compound purity (>95% via HPLC) and salt forms (e.g., hydrochloride vs. free base) that may alter activity .
- Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects contributing to variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
